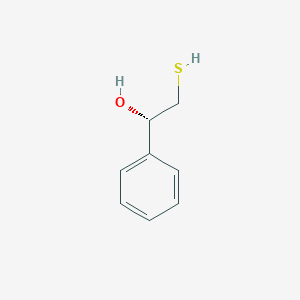
1-Amino-3-(1-ethylcyclobutyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(1-ethylcyclobutyl)propan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its unique structure, which includes an amino group attached to a propanone backbone with an ethylcyclobutyl substituent. It is primarily used in research and development due to its versatile chemical properties .
Méthodes De Préparation
The synthesis of 1-Amino-3-(1-ethylcyclobutyl)propan-2-one can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with specific aniline derivatives in the presence of a chiral catalyst . This reaction typically occurs in an aqueous medium, yielding optically pure amino keto ethers. Industrial production methods may involve similar catalytic processes, ensuring high yields and purity .
Analyse Des Réactions Chimiques
1-Amino-3-(1-ethylcyclobutyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-3-(1-ethylcyclobutyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: Its chemical properties make it useful in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism by which 1-Amino-3-(1-ethylcyclobutyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and engage in electrostatic interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Amino-3-(1-ethylcyclobutyl)propan-2-one can be compared to other similar compounds, such as:
4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol: This compound has a similar amino group but differs in its overall structure and applications.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-one]: Another related compound with distinct structural features and uses. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable asset in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-amino-3-(1-ethylcyclobutyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(4-3-5-9)6-8(11)7-10/h2-7,10H2,1H3 |
Clé InChI |
GHDCTVDKMHKSMD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC1)CC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
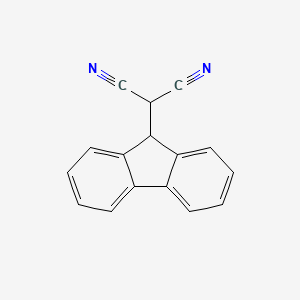
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
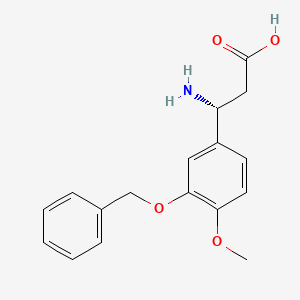
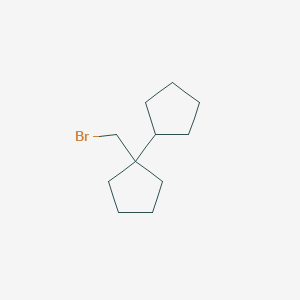
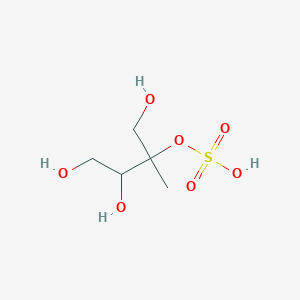
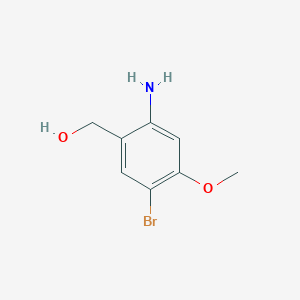
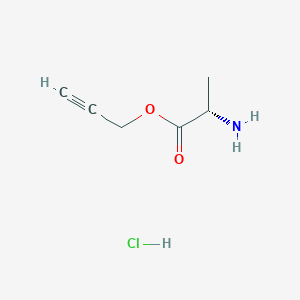
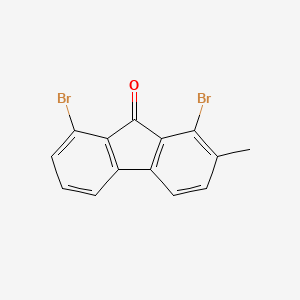

![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
